molecular formula C11H14N2O3 B13713654 (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine

(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine

Cat. No.: B13713654
M. Wt: 222.24 g/mol
InChI Key: GHQJZCOAZPDYLL-UHFFFAOYSA-N
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Description

(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s unique structure, which includes a cyclopropylmethoxy group and a nitro group, makes it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine typically involves multiple steps:

    Methoxylation: The addition of the cyclopropylmethoxy group.

Each step requires specific reagents and conditions, such as:

    Nitration: Using nitric acid and sulfuric acid under controlled temperatures.

    Methoxylation: Using cyclopropylmethanol and a suitable base.

    Amination: Using ammonia or an amine source under catalytic conditions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Using nucleophiles like halides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted aromatic amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxy-2-nitrophenyl)methanamine: Lacks the cyclopropyl group.

    (5-(Cyclopropylmethoxy)-2-aminophenyl)methanamine: Lacks the nitro group.

Uniqueness

The presence of both the cyclopropylmethoxy and nitro groups in (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

[5-(cyclopropylmethoxy)-2-nitrophenyl]methanamine

InChI

InChI=1S/C11H14N2O3/c12-6-9-5-10(16-7-8-1-2-8)3-4-11(9)13(14)15/h3-5,8H,1-2,6-7,12H2

InChI Key

GHQJZCOAZPDYLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])CN

Origin of Product

United States

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